Spirotetramat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mode of Action

Spirotetramat functions as a lipid biosynthesis inhibitor in insects []. This means it disrupts the process by which insects produce essential fats and oils needed for growth, development, and reproduction. This disrupts their normal functioning and ultimately leads to death [].

Target Pests

Research has shown spirotetramat to be effective against a variety of parasitic sucking insects, particularly aphids and whiteflies [, ]. It demonstrates good activity against even the most important aphid species []. Studies have also found it to be effective on specific stages of these pests, with a strong impact on immature stages like nymphs [].

Environmental Impact

Research suggests that spirotetramat poses a relatively low risk to the environment. Studies indicate that it is unlikely to contaminate groundwater and does not accumulate significantly in soil or air []. This makes it a potentially attractive option for Integrated Pest Management (IPM) programs, which seek to control pests while minimizing environmental harm [].

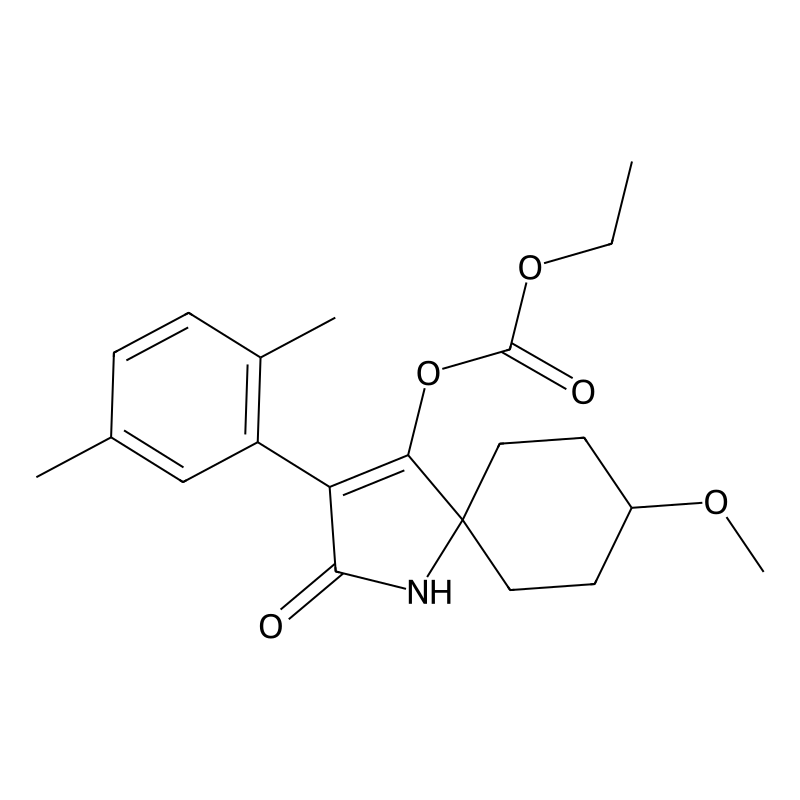

Spirotetramat is a synthetic insecticide belonging to the class of spirocyclic tetronic acids. Its chemical name is cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate, and it has the molecular formula C21H27NO5. This compound is characterized by its unique spirocyclic structure that contributes to its biological activity as an insecticide, particularly against various pests, including aphids and spider mites. Spirotetramat operates through a mode of action that inhibits key metabolic processes in target insects, making it effective in agricultural pest management .

Spirotetramat acts as an acetyl-CoA carboxylase (ACC) inhibitor [, ]. ACC is a key enzyme in the biosynthesis of fatty acids, which are essential components of insect cell membranes and other vital functions []. By inhibiting ACC, spirotetramat disrupts the insect's ability to produce fatty acids, ultimately leading to growth inhibition, reduced reproduction, and death [, ]. This mode of action falls under Insecticide Resistance Action Committee (IRAC) Group 23 [].

The primary metabolic reaction of spirotetramat involves the hydrolytic cleavage of the carbonate ester bond, leading to the formation of spirotetramat-enol, which is the major metabolite identified in various studies. Other significant reactions include:

- Oxidative demethylation of the methoxy group, yielding spirotetramat-desmethyl-enol.

- Hydroxylation of spirotetramat-enol to form spirotetramat-ketohydroxy.

- Conjugation with glucose to produce metabolites like spirotetramat-enol glucoside .

The degradation of spirotetramat is influenced by environmental factors such as pH and temperature, with hydrolysis rates increasing at higher pH levels .

Spirotetramat exhibits potent biological activity as an insecticide by inhibiting the enzyme acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis. This inhibition disrupts lipid metabolism in insects, leading to their eventual death. The compound is particularly effective against pests like aphids and spider mites, which are common agricultural nuisances. Its ambimobile properties allow it to move within plants, providing systemic protection against infestations .

The synthesis of spirotetramat typically involves multi-step organic reactions, including:

- Formation of the spirocyclic structure through cyclization reactions.

- Esterification processes to introduce the ethyl carbonate moiety.

- Subsequent modifications to achieve the desired substituents on the aromatic ring.

Specific synthetic pathways may vary among research groups but generally follow established organic synthesis protocols for creating complex cyclic compounds .

Spirotetramat is primarily used in agriculture as an insecticide for controlling a variety of pests on crops such as cotton, apples, and potatoes. Its effectiveness and relatively low toxicity to non-target organisms make it a preferred choice for integrated pest management strategies. The compound's unique properties allow it to be absorbed and translocated within plants, providing long-lasting pest control .

Research has indicated that spirotetramat interacts with various biological systems beyond its target pests. Studies have shown potential cytotoxic and genotoxic effects on model plants, suggesting that while it is effective against pests, care must be taken regarding its environmental impact. Additionally, interactions with other pesticides and environmental factors can influence its efficacy and degradation rates in agricultural settings .

Spirotetramat shares structural similarities with several other compounds used in pest control. Here are some notable comparisons:

| Compound | Structure Type | Mode of Action | Unique Features |

|---|---|---|---|

| Spinosad | Macrolide | Nicotinic acetylcholine receptor agonist | Derived from natural sources; affects nervous system |

| Clothianidin | Neonicotinoid | Nicotinic acetylcholine receptor agonist | Systemic action; broad-spectrum efficacy |

| Abamectin | Avermectin | GABA receptor agonist | Derived from soil bacteria; neurotoxic effects |

| Flonicamid | Pyridine | Inhibits feeding behavior | Selective for specific pests; minimal impact on beneficial insects |

Spirotetramat's distinct mechanism of action—specifically its inhibition of acetyl-CoA carboxylase—sets it apart from these similar compounds, which often act on different neurophysiological pathways .

Spirotetramat functions as a highly specific inhibitor of acetyl-coenzyme A carboxylase (ACC, EC 6.4.1.2), the rate-limiting enzyme that catalyzes the committed first step in fatty acid biosynthesis [1] [2] [3]. This multidomain enzyme performs two sequential half-reactions: biotin carboxylation followed by carboxyl transfer to the acceptor acetyl-coenzyme A to form malonyl-coenzyme A [1] [4].

The active metabolite spirotetramat-enol demonstrates potent inhibitory activity against ACC from multiple arthropod species, with remarkably consistent inhibitor constants across different taxa [1] [2] [3]. In comprehensive kinetic studies, the half-maximal inhibitory concentrations were determined to be 102 nanomolar for Spodoptera frugiperda, 126 nanomolar for Myzus persicae, and 123 nanomolar for Tetranychus urticae [1]. The corresponding inhibitor constants calculated using the Cheng-Prusoff equation were 23, 34, and 32 nanomolar respectively, demonstrating the high potency of this compound [1].

Steady-state kinetic analysis revealed that spirotetramat-enol exhibits competitive inhibition with respect to the carboxyltransferase substrate acetyl-coenzyme A [1] [3]. This competitive relationship was characterized by substantial increases in apparent Michaelis-Menten constant values from baseline levels of 290-370 micromolar to 1140-1300 micromolar in the presence of 300 nanomolar spirotetramat-enol, while maximum enzyme activities remained largely unchanged [1]. Double-reciprocal plots demonstrated the characteristic common intersection point on the y-axis, confirming competitive binding at the carboxyltransferase domain [1].

Intriguingly, spirotetramat-enol displays uncompetitive inhibition with respect to adenosine triphosphate, the biotin carboxylase substrate [1]. This unusual kinetic pattern suggests that the compound binds exclusively to the enzyme-substrate complex rather than the free enzyme, potentially indicating that binding site formation requires conformational changes triggered by adenosine triphosphate binding [1]. This mechanism differs fundamentally from the herbicidal ACC inhibitors and represents a novel mode of enzyme regulation in arthropod systems [1].

| Species | IC50 (nM) | Ki (nM) | Km Acetyl-CoA Control (μM) | Km Acetyl-CoA + SPT-enol (μM) |

|---|---|---|---|---|

| Spodoptera frugiperda | 102 | 23 | 290 | Not specified |

| Myzus persicae | 126 | 34 | 370 | 1140 |

| Tetranychus urticae | 123 | 32 | 350 | 1300 |

Lipid Biosynthesis Disruption Mechanisms

The inhibition of acetyl-coenzyme A carboxylase by spirotetramat-enol creates a cascade of metabolic disruptions that ultimately compromise lipid homeostasis in arthropods [5] [6] [7]. The primary mechanism involves blocking malonyl-coenzyme A formation, which serves as the essential building block for fatty acid biosynthesis and elongation pathways [8] [9].

Malonyl-coenzyme A depletion severely impacts multiple metabolic processes beyond fatty acid synthesis [8] [10]. This coenzyme serves critical regulatory functions, including allosteric inhibition of carnitine palmitoyltransferase 1, the rate-controlling enzyme for mitochondrial beta-oxidation [8]. Consequently, spirotetramat treatment disrupts the normal balance between fatty acid synthesis and oxidation, leading to profound metabolic dysfunction [5] [6].

Experimental evidence demonstrates significant reductions in total lipid content following spirotetramat treatment [11] [7]. In cotton leafworm larvae, spirotetramat-treated specimens showed total lipid percentages of 2.21% compared to 2.42% in untreated controls [11] [7]. Gas chromatography-mass spectrometry analysis revealed that 13 distinct fatty acids were identified in untreated larvae, with several fatty acid species completely absent in treated specimens [11] [7].

The disruption extends to fatty acid composition profiles, with differential effects on specific fatty acid classes [11] [6]. Studies using zebrafish embryos demonstrated that spirotetramat treatment inhibited acetyl-coenzyme A carboxylase, fatty acid synthase, fatty acid binding proteins, and lipoprotein lipase activities [6]. These enzymes represent critical components of the lipid biosynthesis and transport machinery [6].

Developmental consequences of lipid biosynthesis disruption manifest as larval growth arrest, molting difficulties, and cuticle formation deficiencies [12] [13] [10]. The compound primarily affects immature life stages due to their high metabolic demands for lipid synthesis during growth and development [14] [15]. Adult fecundity and reproductive success are also compromised through disrupted lipid-dependent processes essential for egg production and embryonic development [5] [12].

Systemic Translocation Dynamics in Plant Tissues

Spirotetramat exhibits unique ambimobile systemic properties, demonstrating translocation in both xylem and phloem vascular systems [14] [16] [17] [18]. This bidirectional movement capability distinguishes spirotetramat from most systemic insecticides, which typically move only through xylem tissues [16] [18].

Following foliar application, spirotetramat rapidly penetrates leaf cuticles and undergoes hydrolytic conversion to the more stable spirotetramat-enol form [14] [19] [16]. This metabolic transformation is catalyzed by plant esterases that cleave the ethoxycarbonyl group, yielding the enol derivative with enhanced stability due to conjugation with the amide group and benzene ring [14] [19].

Xylem transport facilitates acropetal (upward) movement of spirotetramat-enol from application sites to developing shoots, leaves, and growing points [16] [17] [18]. This transpiration-driven transport system ensures protection of new growth and hidden feeding sites that may not receive direct spray coverage [16] [18]. Transport rates through xylem are relatively rapid, typically occurring within hours of application [20] [21].

Phloem translocation enables basipetal (downward) movement from photosynthetic source tissues to sink organs including roots, storage tissues, and developing fruits [16] [17] [18]. The pressure-flow mechanism drives spirotetramat-enol movement through sieve tube elements, following the normal pattern of photoassimilate distribution [22] [23]. This pathway is particularly important for controlling soil-dwelling pests and root-feeding insects [16] [18].

The ambimobile translocation pattern provides comprehensive plant protection by ensuring systemic distribution to all plant tissues regardless of application timing or plant growth stage [16] [17] [18]. Phloem transport connectivity can occur at any developmental stage, enabling effective pest control even when applied to mature plant parts [17].

Translocation efficiency can be influenced by environmental factors and adjuvant applications [20] [21]. Studies with copper fungicides demonstrated that certain metal ions can interfere with spirotetramat uptake and translocation, while organosilicone adjuvants can enhance systemic movement [20]. Co-application with other pesticides, such as pymetrozine, has been shown to accelerate both uptake and translocation processes [21].

Metabolic Activation to Bioactive Enol Derivatives

The conversion of spirotetramat to its bioactive enol form represents a critical metabolic activation process that determines biological efficacy [19] [24] [25] [26]. This transformation occurs primarily in plant tissues following uptake, where the parent compound functions as a prodrug requiring biotransformation for optimal activity [19] [25].

Initial hydrolysis of spirotetramat involves enzymatic cleavage of the ethyl carbonate ester bond by plant esterases [19] [24] [27]. This reaction removes the ethoxycarbonyl group and initiates the formation of the enol tautomer [19] [24]. The hydrolysis reaction occurs rapidly in plant tissues, typically within hours of compound uptake [28] [29].

Enol formation proceeds through keto-enol tautomerization, a non-enzymatic process that establishes equilibrium between the keto and enol forms [14] [19]. The enol form predominates due to stabilization through aromatic ring conjugation and hydrogen bonding interactions [14] [19]. This stabilization is crucial for maintaining biological activity during systemic transport [14].

The resulting spirotetramat-enol exhibits significantly enhanced biological activity compared to the parent compound [1] [19]. The enol form demonstrates high affinity for arthropod acetyl-coenzyme A carboxylase with nanomolar inhibitor constants, representing a substantial increase in potency over the keto form [1]. This activation explains the delayed onset of biological effects typically observed with spirotetramat applications [15].

Further metabolism of spirotetramat-enol generates several secondary metabolites including spirotetramat-ketohydroxy, spirotetramat-monohydroxy, and spirotetramat-desmethyl-enol [24] [25] [26]. These transformations occur through oxidative processes catalyzed by cytochrome P450 enzymes and other oxidoreductases [24]. While these metabolites retain some biological activity, they generally exhibit reduced potency compared to the parent enol [25] [26].

Conjugation reactions represent detoxification pathways that reduce biological activity [25] [26] [30]. The primary conjugation product, spirotetramat-enol-glucoside, forms through glucosyltransferase-mediated addition of glucose to the enol hydroxyl group [25] [26] [30]. This metabolite shows minimal insecticidal activity and represents a terminal metabolic pathway [25] [26].

The metabolic activation profile varies across different plant species and environmental conditions [28] [29] [31]. Studies in spinach, tomato, and various Brassicaceae species revealed species-specific differences in metabolite formation patterns and degradation kinetics [28] [31]. Half-life values for spirotetramat-enol typically range from 2-4 days in plant tissues, providing sufficient stability for systemic translocation while allowing for eventual biodegradation [28] [29].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361fd: Suspected of damaging fertility;

Suspected of damaging the unborn child [Warning Reproductive toxicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Insecticides

Environmental transformation -> Pesticides (parent, predecessor)

Dates

2. Moscardini, V.F., da Costa Gontijo, P., Carvalho, G.A., et al. Toxicity and sublethal effects of seven insecticides to eggs of the flower bug Orius insidiosus (Say) (Hemiptera: Anthocoridae). Chemosphere 92(5), 490-496 (2013).

3. Yin, X., Jiang, S., Yu, J., et al. Effects of spirotetramat on the acute toxicity, oxidative stress, and lipid peroxidation in Chinese toad (Bufo bufo gargarizans) tadpoles. Environ. Toxicol. Pharmacol. 37(3), 1229-1235 (2014).